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Gold fluoride

Cat. No.: B1233690
M. Wt: 253.96178 g/mol
InChI Key: NIXONLGLPJQPCW-UHFFFAOYSA-K
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Description

Historical Context and Early Endeavors in Gold-Fluorine Compound Research

The first notation of a potential gold fluoride (B91410) species dates back to 1889 by Henri Moissan, the chemist who first isolated elemental fluorine. researchgate.net During early experiments with the highly reactive gas, it was observed that gold was slightly affected, with one instance suggesting the formation of gold fluoride. rsc.org However, for many years, the extreme reactivity of both fluorine and the resulting gold fluorides made their isolation and characterization exceptionally difficult. researchgate.net The hazardous nature of hydrofluoric acid, a precursor to fluorine, also contributed to the slow progress in this area, with early investigations often leading to dangerous outcomes. rsc.org

For a long period, the chemistry of gold was largely dominated by its metallic state and its complexes with softer ligands like cyanides, which were crucial for its extraction and purification. wiley-vch.de The synthesis of this compound compounds remained an elusive goal, with many early attempts resulting in decomposition or uncharacterizable products. researchgate.net

Challenges and Advancements in Gold-Fluorine Bond Synthesis

The synthesis of gold-fluorine bonds is fraught with challenges, primarily stemming from the high reactivity and moisture sensitivity of gold fluorides. researchgate.net The fluoride ion is a hard base, which, according to Hard/Soft Acid/Base (HSAB) theory, is mismatched with the soft acid character of gold(I). oregonstate.edu This mismatch contributes to the instability of many gold(I) fluoride compounds. oregonstate.edu Furthermore, the high oxidation potential of fluorine makes it a powerful oxidizing agent, capable of reacting vigorously with gold, particularly at elevated temperatures. wikipedia.org

Early synthetic routes often involved the direct reaction of gold metal with fluorine gas or the use of harsh fluorinating agents like bromine trifluoride (BrF₃). wikipedia.org These methods, while capable of producing gold fluorides, often lacked control and yielded highly reactive products that were difficult to handle and characterize. researchgate.net A significant challenge has been the lack of suitable, readily available reagents that can cleanly introduce a fluorine atom without leading to decomposition or the formation of unwanted byproducts. researchgate.net

Recent decades have seen significant advancements in overcoming these challenges. A key strategy has been the use of ancillary or supporting ligands to stabilize the gold-fluorine bond. researchgate.netacs.org The introduction of N-heterocyclic carbene (NHC) ligands, for instance, led to the isolation of the first stable, two-coordinate monomeric gold(I) fluoride complex. oregonstate.eduacs.org These ligands provide steric and electronic stabilization to the gold center, moderating its reactivity and allowing for detailed structural and spectroscopic analysis. acs.org

Other advancements include the development of new synthetic protocols, such as the use of silver fluoride (AgF) as a milder fluorinating agent in ligand exchange reactions. uzh.chchemistryviews.org Researchers have also explored the synthesis of gold(III) fluoride complexes with bidentate (P^N) ligands, which have shown promise as platforms for studying reductive elimination reactions. uzh.chuzh.ch The use of external oxidants like Selectfluor in gold catalysis has opened up new avenues for in-situ generation and utilization of this compound intermediates in chemical transformations. acs.orgresearchgate.net

Overview of Gold Oxidation States and Their Significance in Fluoride Chemistry

The oxidation state of gold in its compounds can range from -1 to a verified +5, with gold(I) and gold(III) being the most common. wikipedia.org Fluorine, with its high electronegativity, plays a crucial role in stabilizing gold in its higher oxidation states. sci-hub.se

Gold(I) Fluoride (AuF): Once considered impossible to prepare in a stable form, AuF has been detected in the gas phase. researchgate.netoregonstate.edu Its instability in the condensed phase is attributed to its tendency to disproportionate into gold metal (Au) and gold(III) fluoride (AuF₃). researchgate.net The development of carbene-stabilized gold(I) fluoride complexes has been a major breakthrough, allowing for the study of its bonding and reactivity. oregonstate.eduacs.org

Gold(III) Fluoride (AuF₃): This is a well-established binary this compound. wikipedia.org It is an orange solid that can be prepared by reacting gold(III) chloride (AuCl₃) with fluorine or bromine trifluoride. wikipedia.org Gold(III) fluoride is a powerful fluorinating agent and is highly sensitive to moisture. wikipedia.org Its crystal structure consists of helical chains of square-planar AuF₄ units. wikipedia.org The chemistry of Au(III) fluoride complexes has been expanded through the use of various ligands, leading to new insights into their reactivity, particularly in the context of C-C and C-F bond formation. uzh.chnih.gov

Gold(V) Fluoride (AuF₅): Representing the highest experimentally verified oxidation state for gold, gold(V) fluoride (Au₂F₁₀) is a red solid. wikipedia.orgwikipedia.org It is a potent fluoride ion acceptor, even stronger than antimony pentafluoride (SbF₅), making it the strongest known Lewis acid. wikipedia.orgyoutube.comwikiwand.com In the solid state, it exists as a dimer with hexacoordinated gold atoms in an octahedral geometry. wikipedia.org

Higher and Unusual Oxidation States: The quest for even higher oxidation states of gold has been a subject of theoretical and experimental interest. The compound initially reported as gold heptafluoride (AuF₇) in 1986 was later shown through calculations to be more accurately described as a gold(V)-difluorine complex, AuF₅·F₂, where a molecule of fluorine is coordinated to the gold(V) center. wikipedia.orgstackexchange.com This made it the first example of a difluorine complex. wikipedia.org More recent theoretical studies have proposed that gold(IV) (AuF₄) and gold(VI) (AuF₆) fluorides could potentially be synthesized under high-pressure conditions. nih.gov

The ability of fluorine to stabilize high oxidation states of gold has significantly expanded the fundamental understanding of gold's chemical behavior and has opened up new possibilities for its application in catalysis and materials science. acs.org

Data Tables

Table 1: Properties of Selected Gold Fluorides

Compound NameFormulaOxidation State of GoldAppearanceMelting/Decomposition Point
Gold(III) FluorideAuF₃+3Orange-yellow hexagonal crystalsSublimes above 300 °C
Gold(V) FluorideAu₂F₁₀+5Red solidDecomposes at 60 °C
"Gold Heptafluoride" (Difluorinegold(V) fluoride)AuF₅·F₂+5Pale-yellow solidDecomposes at 100 °C

Data sourced from multiple references. wikipedia.orgwikipedia.orgwikipedia.org

Table 2: Timeline of Key Discoveries in this compound Chemistry

YearDiscoverySignificance
1889Henri Moissan notes the possible formation of a this compound. researchgate.netFirst recorded observation of a reaction between gold and fluorine.
1986Synthesis of a compound reported as gold heptafluoride (AuF₇) is published. wikipedia.orgClaimed the highest oxidation state for gold.
2005First isolation of a stable gold(I) fluoride complex using an N-heterocyclic carbene ligand. oregonstate.eduacs.orgOvercame the long-standing challenge of stabilizing the Au(I)-F bond.
2007Theoretical calculations suggest "AuF₇" is actually a gold(V)-difluorine complex (AuF₅·F₂). wikipedia.orgRe-evaluated the nature of the highest oxidation state this compound.
2018Theoretical prediction of stable gold(IV) and gold(VI) fluorides under high pressure. nih.govPushed the boundaries of possible gold oxidation states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuF3 B1233690 Gold fluoride

Properties

Molecular Formula

AuF3

Molecular Weight

253.96178 g/mol

IUPAC Name

trifluorogold

InChI

InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3

InChI Key

NIXONLGLPJQPCW-UHFFFAOYSA-K

SMILES

F[Au](F)F

Canonical SMILES

F[Au](F)F

Origin of Product

United States

Synthetic Methodologies for Gold Fluoride Compounds

Homoleptic Gold Fluoride (B91410) Synthesis

Homoleptic gold fluorides are compounds containing only gold and fluorine atoms. Their synthesis is often complicated by the tendency of gold(I) fluoride to be thermodynamically unstable and the extreme oxidizing power of higher oxidation state gold fluorides. researchgate.netresearchgate.net

Preparation of Gold(I) Fluoride (AuF)

Gold(I) fluoride has proven to be an elusive compound in the solid state. researchgate.netunt.edu Its existence was once considered impossible based on thermodynamic estimations. unt.eduresearchgate.net However, AuF has been successfully prepared and characterized in the gas phase.

One method involves the laser ablation of gold metal in the presence of a fluorine precursor, such as sulfur hexafluoride (SF₆) or trifluoroiodomethane (CF₃I), within a noble gas stream. unt.edu The resulting AuF molecules are then detected and analyzed using cavity pulsed-jet Fourier transform microwave spectroscopy. unt.edu This technique confirmed the existence of AuF and allowed for the determination of its structural properties. unt.edu Another gas-phase detection method utilized neutralization-reionization mass spectrometry, which provided an estimated lifetime of greater than 25 microseconds for the AuF molecule. unt.edu

Method Precursors Conditions Product State Key Findings
Laser AblationGold metal, SF₆ or CF₃IPulsed laser, noble gas jetGas PhaseConfirmed existence and structure of AuF. unt.edu
Neutralization-Reionization MS-Mass spectrometryGas PhaseEstimated lifetime of AuF >25 µs. unt.edu

Synthetic Approaches to Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a more stable, yet highly reactive, orange-yellow crystalline solid. webelements.comwikipedia.org Several synthetic routes have been established for its preparation.

A common and direct method is the fluorination of gold metal or gold(III) chloride (AuCl₃) . webelements.comwikipedia.orgarxiv.org This can be achieved by reacting gold metal with elemental fluorine (F₂) in a Monel metal container to handle the corrosive nature of fluorine gas. webelements.com Alternatively, reacting AuCl₃ with F₂ or bromine trifluoride (BrF₃) also yields AuF₃. wikipedia.org Another approach involves the fluorination of AuCl₃ with elemental fluorine in anhydrous hydrogen fluoride. arxiv.org Sharpe reported a method where gold metal is reacted with BrF₃, which initially forms the mixed halide AuF₃·BrF₃. This adduct can then be thermolyzed at 120-180 °C to yield pure AuF₃. fu-berlin.de

Method Precursors Reagents Product Form
Direct Fluorination of GoldGold MetalFluorine (F₂)Crystalline Solid webelements.com
Fluorination of Gold(III) ChlorideGold(III) Chloride (AuCl₃)Fluorine (F₂) or Bromine Trifluoride (BrF₃)Solid wikipedia.org
Fluorination in aHFGold(III) Chloride (AuCl₃)Fluorine (F₂) in anhydrous Hydrogen FluorideSolid arxiv.org
Bromine Trifluoride MethodGold MetalBromine Trifluoride (BrF₃)Solid fu-berlin.de

AuF₃ adopts a hexagonal crystal structure composed of helical chains of square-planar AuF₄ units. wikipedia.orgarxiv.org It sublimes at temperatures above 300°C. wikipedia.org

Synthesis of Gold(V) Fluoride (Au₂F₁₀)

Gold(V) fluoride, with the formula Au₂F₁₀, represents gold in its highest confirmed oxidation state. wikiwand.comwikipedia.org This red solid is a powerful oxidizing agent and the strongest known fluoride ion acceptor. wikipedia.orgyoutube.com

The synthesis of Au₂F₁₀ is typically a multi-step process. One established method involves heating gold metal in an atmosphere of oxygen and fluorine at 370°C and 8 atmospheres to form dioxygenyl hexafluoroaurate(V) (O₂AuF₆). wikiwand.comyoutube.com This salt is then decomposed by heating it to 180°C, which produces the dimeric gold(V) fluoride. wikiwand.com

Reaction Scheme:

2Au(s) + O₂(g) + 3F₂(g) → 2O₂AuF₆

2O₂AuF₆ → Au₂F₁₀(s) + 2O₂(g) + F₂(g) wikiwand.com

Another route involves the use of krypton difluoride (KrF₂) as a potent oxidizing and fluorinating agent. youtube.com KrF₂ can oxidize gold to the +5 oxidation state, forming KrF⁺AuF₆⁻. This complex then decomposes at 60°C to yield Au₂F₁₀. youtube.com Similarly, the thermal decomposition of [O₂][AuF₆] in a vacuum has been used to prepare AuF₅, which is the monomeric form of Au₂F₁₀ in the gas phase. rsc.orgrsc.org

In the solid state, Au₂F₁₀ has a dimeric structure with each gold atom being hexacoordinated in an octahedral arrangement. wikiwand.comwikipedia.org It is unique as the only known dimeric pentafluoride. wikiwand.comyoutube.com

Method Precursors Intermediate Decomposition Temperature Product
Oxygen/Fluorine MethodGold metal, O₂, F₂Dioxygenyl hexafluoroaurate(V) (O₂AuF₆)180°C wikiwand.comAu₂F₁₀
Krypton Difluoride MethodGold metalKrypton difluoride (KrF₂)60°C youtube.comAu₂F₁₀
Thermal Decomposition[O₂][AuF₆]-~150-210°C rsc.orgAuF₅ (gas phase)

Exploration and Synthesis of Higher Oxidation State Gold Fluorides (e.g., AuF₇)

The existence of gold fluorides with an oxidation state higher than +5 has been a subject of scientific investigation and debate. In 1986, the synthesis of gold heptafluoride (AuF₇) was reported from the reaction of gold pentafluoride with a monatomic fluorine plasma. Current time information in Bangalore, IN.wikipedia.org

However, subsequent computational studies have cast doubt on this claim. researchgate.netresearchgate.netwikipedia.org Theoretical calculations suggest that the synthesized molecule was not a true gold(VII) fluoride but rather a gold(V)-difluorine complex, AuF₅·F₂. researchgate.netwikipedia.org This complex is calculated to be significantly more stable (by 205 kJ/mol) than the hypothetical AuF₇. wikipedia.org The experimental vibrational frequency at 734 cm⁻¹ is now attributed to the F-F stretching mode of the coordinated difluorine molecule. wikipedia.org Contemporary attempts to replicate the original synthesis have only succeeded in producing AuF₅. researchgate.netresearchgate.net Therefore, Au(V) remains the highest confirmed oxidation state for gold. researchgate.net

Heteroleptic and Ligand-Stabilized Gold Fluoride Complexes

The high reactivity of homoleptic gold fluorides can be moderated by the use of ancillary ligands. researchgate.net These ligands stabilize the gold center, allowing for the isolation and study of otherwise transient or unstable this compound species.

Synthesis of Ligand-Supported Gold(I) Fluoride Complexes (e.g., N-heterocyclic carbene-stabilized)

While solid AuF is elusive, the Au-F bond can be stabilized in a molecular complex. The first isolable gold(I) fluoride complex was achieved using an N-heterocyclic carbene (NHC) ligand. oregonstate.eduacs.orgfigshare.comacs.org

The synthesis involves the reaction of a (NHC)AuCl precursor, such as (SIPr)AuCl (where SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene), with a base like sodium tert-butoxide (NaOt-Bu) to form a more labile (NHC)AuOt-Bu intermediate. oregonstate.edunih.gov This intermediate then readily undergoes fluoride substitution upon treatment with a mild fluoride source like triethylamine (B128534) trihydrofluoride (NEt₃·3HF) to yield the desired (NHC)AuF complex. nih.gov

Synthetic Route:

(SIPr)AuCl + NaOt-Bu → (SIPr)AuOt-Bu + NaCl

(SIPr)AuOt-Bu + NEt₃·3HF → (SIPr)AuF + ... nih.gov

These NHC-stabilized gold(I) fluoride complexes are typically two-coordinate and monomeric. oregonstate.eduacs.org The strong σ-donating nature of the NHC ligand is crucial for stabilizing the electron-deficient gold(I) center. oregonstate.edusci-hub.se DFT calculations have shown significant π-interactions between the fluoride and gold(I) center. oregonstate.eduacs.org Phosphine (B1218219) ligands have also been successfully employed to synthesize gold(I) fluoride complexes via the sonication of the corresponding iodide complex with silver fluoride (AgF). researchgate.net

Ligand Type Synthetic Method Precursor Fluorinating Agent Product Example
N-Heterocyclic Carbene (NHC)Halide/Alkoxide Exchange(SIPr)AuClNEt₃·3HF nih.gov(SIPr)AuF oregonstate.eduacs.org
PhosphineHalide Exchange(SPhos)AuISilver Fluoride (AgF) researchgate.net(SPhos)AuF researchgate.net

Table of Compound Names

Formula Name
AuFGold(I) Fluoride
AuF₃Gold(III) Fluoride
Au₂F₁₀Gold(V) Fluoride (dimer)
AuF₅Gold(V) Fluoride (monomer)
AuF₇Gold Heptafluoride (disputed)
AuF₅·F₂Gold(V)-difluorine complex
AuCl₃Gold(III) Chloride
SF₆Sulfur Hexafluoride
CF₃ITrifluoroiodomethane
BrF₃Bromine Trifluoride
O₂AuF₆Dioxygenyl hexafluoroaurate(V)
KrF₂Krypton Difluoride
KrF⁺AuF₆⁻Fluoro(krypton) hexafluoroaurate(V)
(SIPr)AuCl1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene gold(I) chloride
NaOt-BuSodium tert-butoxide
(SIPr)AuOt-Bu1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene gold(I) tert-butoxide
NEt₃·3HFTriethylamine trihydrofluoride
(SIPr)AuF1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene gold(I) fluoride
AgFSilver Fluoride
(SPhos)AuIDicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine gold(I) iodide
(SPhos)AuFDicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine gold(I) fluoride

Preparation of Ligand-Supported Gold(III) Fluoride Complexes

The inherent reactivity of gold fluorides can be moderated and harnessed through the use of ancillary ligands that support the metal center. researchgate.net The synthesis of these stabilized organothis compound complexes has been a focus of research, leading to the isolation and characterization of previously elusive compounds. uzh.ch

Several successful strategies have been established:

Oxidative Fluorination of Gold(I) Precursors: A common method involves the oxidation of stable gold(I) complexes with a suitable fluorinating agent. Xenon difluoride (XeF₂) has proven effective for this transformation. For instance, stable difluorogold(III) complexes supported by N-ligands, such as pyridines and imidazoles, can be synthesized by oxidizing the corresponding N-ligated cationic Au(I) precursors with XeF₂. latrobe.edu.aursc.org This approach has also been used to create the first isolated trifluorido organogold compound, [AuF₃(SIMes)], which bears an N-heterocyclic carbene (NHC) ligand. fu-berlin.de

Ligand Exchange Reactions: Another prevalent technique is the exchange of halide ligands for fluoride. This is often accomplished using silver fluoride (AgF). A family of cationic, bidentate (P^N)gold(III) fluoride complexes was prepared from their corresponding gold(I) chloride precursors through a two-step process involving oxidative addition followed by an iodine/fluorine ligand exchange with AgF. uzh.ch Similarly, C(sp²)-gold(III) fluorides have been prepared in a monomeric, bench-stable form via a chlorine/fluorine ligand exchange reaction, avoiding harsh oxidative conditions. nih.gov

Ligand Displacement from Gold(III) Precursors: Ligand-supported gold(III) fluorides can also be generated by displacing existing ligands with a fluoride source. For example, difluorogold(III) complexes can be synthesized from tricationic Au(III) precursors by displacing N-ligands using fluoride from potassium fluoride (KF). latrobe.edu.aursc.org

The choice of ligand is crucial for stabilizing the gold(III) fluoride moiety. Various ligand frameworks, including N-heterocyclic carbenes (NHCs), pyridines, (P^N) bidentate ligands, and (N^C^C) pincer ligands, have been successfully employed. uzh.chlatrobe.edu.aufu-berlin.denih.gov The resulting complexes have enabled detailed studies into the properties and reactivity of the Au-F bond. uzh.chnih.gov

Table 1: Selected Examples of Ligand-Supported Gold(III) Fluoride Synthesis

Resulting Complex Precursor Reagent(s) Method Ref.
Difluorogold(III) complexes with N-ligands N-ligated cationic Au(I) complexes XeF₂ Oxidative Fluorination latrobe.edu.aursc.org
Difluorogold(III) complexes with N-ligands Tricationic Au(III) precursors with N-ligands KF Ligand Displacement latrobe.edu.aursc.org
(P^N)Arylgold(III) fluoride complexes (MeDalPhos)gold(I) chloride Ar-I, then AgF Oxidative Addition & Halide Exchange uzh.ch
C(sp²)-Au(III)-F complexes with (N^C^C) ligand (N^C^C)Au(III)-Cl complexes AgF Halide Exchange nih.gov
[AuF₃(SIMes)] [AuCl(SIMes)] AgF Halide Exchange fu-berlin.de
Dinuclear gold(II) fluoride with formamidinate ligands Dinuclear gold(II) nitrate (B79036) complex KF Metathesis Reaction nih.gov

Formation of this compound Anions (e.g., [AuF₄]⁻, [AuF₆]⁻)

The synthesis of this compound anions, particularly tetrafluoroaurate(III) ([AuF₄]⁻) and hexafluoroaurate(V) ([AuF₆]⁻), represents a significant achievement in fluorine and gold chemistry. These anions are often isolated as salts with various cations.

Tetrafluoroaurate(III) Anion, [AuF₄]⁻

The [AuF₄]⁻ anion is a key species in gold(III) fluoride chemistry. Historically, its synthesis was challenging, but new methods have yielded salts that are pure, isolable, and soluble in common organic solvents, making them convenient precursors for further synthesis. researchgate.netnih.gov

One improved synthesis involves the sonication of metallic gold in bromine trifluoride (BrF₃), which initially forms the mixed gold bromine fluoride AuF₃·BrF₃, also described as [BrF₂]⁺[AuF₄]⁻. fu-berlin.deresearchgate.net More direct and convenient syntheses for tetraalkylammonium salts have been developed. The synthesis of [NMe₄][AuF₄] and [NEt₄][AuF₄], along with an improved one-pot synthesis of Cs[AuF₄], has been reported, providing the first gold(III) fluoride salts that can be easily handled and used in organic solvents. researchgate.netnih.gov The [AuF₄]⁻ anion typically features a square-planar geometry. researchgate.netacs.org In some crystal structures, such as [Ba(HF)]₄(AuF₄)(AuF₆)₇, the [AuF₄]⁻ unit is observed alongside [AuF₆]⁻ anions, often resulting from the partial reduction of Au(V) to Au(III) in the presence of moisture during crystallization. researchgate.netacs.org

Hexafluoroaurate(V) Anion, [AuF₆]⁻

The [AuF₆]⁻ anion contains gold in the high +5 oxidation state. Its synthesis requires powerful oxidizing and fluorinating agents. researchgate.net Methods for generating the [AuF₆]⁻ anion include:

Reaction of KrF⁺AuF₆⁻ with oxygen (O₂) to produce O₂⁺AuF₆⁻. researchgate.netmcmaster.ca

The pyrolysis of KrF⁺AuF₆⁻ can yield AuF₅, which can then react with other reagents to form different [AuF₆]⁻ salts. researchgate.net For example, AuF₅ reacts with XeF₂ to produce Xe₂F₃⁺AuF₆⁻. researchgate.net

Salts such as A⁺AuF₆⁻ (where A = Xe₂F₁₁⁺, XeF₅⁺, and Cs⁺) have been synthesized and studied. researchgate.net

The [AuF₆]⁻ anion has an octahedral shape. researchgate.net The synthesis and crystallization of its salts can be complex, sometimes leading to intricate structures. For example, attempts to create simple M(AuF₆)₂ salts (M = Ca, Sr, Ba) from anhydrous HF solutions resulted in more complex solvated species like Ca(HF)₂₂ and Sr(HF)₂. researchgate.netacs.org

Table 2: Synthesis of this compound Anions

Anion Synthetic Route Reagents Resulting Salt Example Ref.
[AuF₄]⁻ Reaction with BrF₃ followed by conversion Au metal, BrF₃ Cs[AuF₄] fu-berlin.deresearchgate.net
[AuF₄]⁻ Direct synthesis in organic solvents Gold precursors [NMe₄][AuF₄], [NEt₄][AuF₄] researchgate.netnih.gov
[AuF₆]⁻ Oxidation with Krypton-based reagent [KrF][AuF₆], O₂ [O₂][AuF₆] researchgate.netmcmaster.ca
[AuF₆]⁻ Reaction of AuF₅ AuF₅, XeF₂ [Xe₂F₃][AuF₆] researchgate.net
[AuF₆]⁻ Oxidation of gold trifluoride AuF₃ [AuF₆]⁻ salts worldscientific.com

Generation of Mixed-Halide this compound Species

Mixed-halide this compound compounds, which contain both fluorine and another halogen (chlorine, bromine, or iodine) bonded to the gold center, are a rarer class of compounds. Their synthesis provides insight into the comparative reactivity and bonding of different halogens with gold.

One method for generating such species is through gas-phase reactions. The mixed gold(I) fluorohalide anions, [F-Au-X]⁻ (where X = Cl, Br, I), have been detected experimentally. unizar.es They are formed through the thermally induced difluorocarbene extrusion from anionic trifluoromethylgold(I) precursors, [CF₃AuX]⁻, in tandem mass spectrometry experiments. unizar.es

In the solid state, the reaction of gold trifluoride with bromine trifluoride yields AuF₃·BrF₃, which is better formulated as the ionic compound [BrF₂]⁺[AuF₄]⁻, a complex containing both bromine and fluorine in its cation and gold and fluorine in its anion. fu-berlin.de

The synthesis of neutral organogold(III) complexes containing mixed halides has also been achieved. An example is the difluorido organo gold(III) complex [AuClF₂(SIMes)], which was synthesized and characterized, demonstrating the possibility of incorporating fluoride alongside other halides in a stable, ligand-supported framework. researchgate.net The synthesis of d¹⁰ metal mixed-halide compounds containing fluorine has been explored to induce asymmetric structures and tune material properties. sogang.ac.kr While the halide-exchange reaction of gold(III) chloride with hydrobromic acid is a known route to gold(III) bromide, similar exchanges could potentially be controlled to produce mixed-halide species. wikipedia.org

Table 3: Examples of Mixed-Halide this compound Synthesis

Species Precursor Reagent(s)/Method Phase/Form Ref.
[F-Au-X]⁻ (X=Cl, Br, I) [CF₃AuX]⁻ Thermal decomposition / MS² Gas Phase unizar.es
[BrF₂]⁺[AuF₄]⁻ AuF₃ BrF₃ Solid State fu-berlin.de
[AuClF₂(SIMes)] [AuF₃(SIMes)] - (Substitution reaction) Solid State researchgate.net
[Au₂(CF₃)₄(μ-X)₂] (X=Br, I) Au atoms XCF₃ Solid State rsc.org

Theoretical and Computational Investigations of Gold Fluorides

Relativistic Effects in Gold-Fluorine Chemical Bonding

In the context of the gold-fluorine bond, relativistic effects lead to a significant bond contraction. researchgate.net For instance, the calculated relativistic bond contraction for AuF is 0.16 Å. researchgate.net This contraction strengthens the Au-F bond. However, for more ionic compounds like gold halides, the lowering of the ionic bonding contribution due to relativity can outweigh the effect of the shorter bond length, resulting in a net reduction in the bond energy. royalsocietypublishing.org The unique color of gold is also a result of relativistic effects, which elevate the 5d electron energies, shifting the wavelengths required for their excitation into the visible region of the electromagnetic spectrum. scispace.com

The "aurophilicity," an attractive interaction between gold atoms, is another consequence of relativistic effects that enhance the energy of Au(I) 5d electrons, making these interactions comparable in strength to hydrogen bonds. scispace.com

Quantum Chemical Calculations of Gold Fluoride (B91410) Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of various gold fluoride species. These studies often employ methods like Møller–Plesset perturbation theory (MP2), Coupled Cluster (CCSD and CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF) to provide a detailed picture of bonding and electron distribution. capes.gov.bracs.org

For example, calculations on gold(I) fluoride (AuF) have provided insights into its neutral and ionic states, with predictions of its bond dissociation energy. researchgate.net Studies on gold trifluoride (AuF₃) have revealed a T-shaped geometry with C₂ᵥ symmetry to be the ground state, a result of the Jahn-Teller effect, rather than a D₃ₕ symmetry. acs.org CASSCF calculations showed the triplet D₃ₕ symmetry structure to be significantly higher in energy than the C₂ᵥ ground state. acs.org

Investigations into more complex systems, such as the putative gold heptafluoride (AuF₇), have demonstrated the power of these methods in correcting experimental assignments. capes.gov.br High-level calculations indicated that the experimentally reported "AuF₇" was more likely a complex of gold pentafluoride and a fluorine molecule, AuF₅·F₂. capes.gov.br The electronic structure of novel species like the open-shell binary this compound, AuF₂, and the noble gas complex, NeAuF, have also been successfully characterized through a combination of matrix-isolation spectroscopy and quantum-chemical calculations. fu-berlin.de

Density Functional Theory (DFT) Studies of this compound Stability and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the stability and reactivity of this compound complexes. rsc.orgresearchgate.net By using various functionals such as BP86, PBE, TPSS, B3LYP, and PBE0, researchers can model the geometric and electronic properties of these compounds with reasonable accuracy. capes.gov.br

DFT calculations have been successfully applied to study the interactions of gold(I) fluoride with other molecules. For instance, in the case of a carbene-stabilized gold(I) fluoride, DFT calculations revealed significant splitting of the metal d-orbital energies due to σ and π interactions with fluorine. oregonstate.edu These calculations also showed a substantial negative charge on the fluorine atom, leading to weak hydrogen-bonding interactions with solvent molecules like dichloromethane. oregonstate.edunih.gov

The reactivity of this compound complexes in organic transformations has also been explored using DFT. Studies on the addition of (NHC)Au(I)-F complexes to alkynes have shown that the [(NHC)Au(I)]⁺ moiety acts as a Lewis acid to activate the alkyne, followed by a fluoride attack. rsc.org DFT has also been used to investigate the stability of various this compound species, including the prediction that a mixed-valence compound, Au₃[AuF₄], is the thermodynamically most stable form of AuF. researchgate.net Furthermore, DFT calculations have been employed to study the potential for high oxidation states, with predictions that compression could lead to gold fluorides with +4 and +6 oxidation states. uspex-team.org

Computational Analysis of Orbital Interactions in this compound Complexes (e.g., pπ/dπ interactions)

The nature of orbital interactions in this compound complexes is a key factor in determining their structure and reactivity. Computational methods, particularly DFT and Natural Bond Orbital (NBO) analysis, have provided significant insights into these interactions. rsc.orgoregonstate.edupnas.org

A prominent feature in many this compound complexes is the interaction between the filled d-orbitals of gold and the p-orbitals of the fluoride ligand. In gold(I) fluoride complexes stabilized by N-heterocyclic carbene (NHC) ligands, DFT calculations have shown significant pπ/dπ interactions. oregonstate.edu These interactions can be destabilizing due to repulsion between the filled d-orbitals and the fluoride lone pairs, leading to a labile Au-F bond. nih.govsci-hub.se

Intrinsic Bond Orbital (IBO) analysis has been used to visualize the changes in orbital interactions during chemical reactions. rsc.org For example, in the addition of (NHC)Au(I)-F to alkynes, IBO plots illustrate the transformation of the fluoride lone pair and the alkyne π-system into a C-F σ-bond and an Au-C σ-bond. rsc.org NBO analysis further quantifies the nature of these interactions, providing information on charge transfer and bond indices. pnas.org For instance, in a carbene-stabilized gold(I) fluoride, a natural population analysis indicated a significant negative charge on the fluorine atom (-0.77) and a positive charge on the gold atom (+0.42). oregonstate.edu

Prediction of Novel this compound Species and Their Properties

Computational chemistry has become an indispensable tool for predicting the existence and properties of novel this compound species that may be difficult or impossible to synthesize and isolate experimentally. researchgate.netfu-berlin.deoregonstate.edunih.govresearchgate.net

Theoretical studies have explored the possibility of gold in unusually high oxidation states. While early reports suggested the synthesis of AuF₇, subsequent high-level quantum-chemical calculations strongly indicated that the species was actually a complex of AuF₅ and F₂. capes.gov.br These calculations showed the AuF₅·F₂ complex to be significantly more stable than a true heptacoordinate AuF₇ molecule. capes.gov.br

Evolutionary algorithms coupled with DFT calculations have been used to predict stable crystal structures for gold fluorides under various pressures. researchgate.netuspex-team.org For gold(I) fluoride, these methods predicted that a mixed-valence compound, Au₃[AuF₄], with gold atoms in different formal oxidation states, is the most thermodynamically stable form at ambient conditions. researchgate.net At high pressures, the formation of gold fluorides with gold in +4 and +6 oxidation states has been predicted. uspex-team.org

Computational studies have also led to the characterization of transient species. For instance, the existence of neutral AuF in the gas phase was predicted by theory and later confirmed by neutralization-reionization mass spectrometry. researchgate.net Furthermore, the first open-shell binary this compound, AuF₂, and a noble gas complex, NeAuF, were identified through a combination of matrix-isolation experiments and quantum-chemical calculations. fu-berlin.de

Table of Predicted and Characterized this compound Species:

SpeciesMethod of Prediction/CharacterizationKey Findings
AuFNeutralization-reionization mass spectrometry and theoryConfirmed existence of neutral AuF in the gas phase. researchgate.net
AuF₂Matrix-isolation spectroscopy and quantum-chemical calculationsFirst observation of an open-shell binary this compound. fu-berlin.de
AuF₃Gas-phase electron diffraction and quantum chemical calculationsGround state has a T-shaped C₂ᵥ symmetry. acs.org
Au₃[AuF₄]Evolutionary algorithm-based crystal structure predictionPredicted to be the most thermodynamically stable form of AuF. researchgate.net
AuF₅·F₂Quantum-chemical calculations (DFT, MP2, CCSD(T))The species previously thought to be AuF₇ is likely this complex. capes.gov.br
NeAuFMatrix-isolation spectroscopy and quantum-chemical calculationsA novel noble gas-gold fluoride complex. fu-berlin.de

Structural Elucidation and Advanced Characterization Methodologies for Gold Fluorides

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of gold fluorides, with various methods offering complementary information about their electronic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applied to Gold Fluorides

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing gold fluoride (B91410) complexes in solution. fu-berlin.denih.gov It provides detailed information about the chemical environment of the fluorine atoms. For instance, the ¹⁹F NMR chemical shifts of fluorophenyl gold(I) phosphine (B1218219) complexes have been used to deduce the π-acceptor order of different phosphine ligands. rsc.org

The synthesis and characterization of salts containing the tetrafluoroaurate(III) anion, [AuF₄]⁻, have been extensively studied using NMR spectroscopy. fu-berlin.denih.govfu-berlin.de In these studies, NMR helps to confirm the formation of the desired complexes and to investigate their stability in various organic solvents. For example, the formation of molecular AuF₃ complexes like [F₃Au(NCCH₃)] and [F₃Au(py)] in solution has been identified through NMR studies at different temperatures. fu-berlin.denih.govresearchgate.net

Furthermore, NMR has been employed to study gold nanoparticles functionalized with fluorinated ligands. The ¹⁹F NMR spectra of these nanoparticles show distinct signals for fluorine nuclei in different positions within the ligand, providing insights into the structure of the nanoparticle's protective layer. mdpi.com

Interactive Data Table: ¹⁹F NMR Chemical Shifts for Selected Gold Fluoride Species

Compound/SpeciesSolventChemical Shift (ppm)Reference
[AuF₄]⁻ in [NMe₄][AuF₄]CD₃CNNot specified fu-berlin.denih.gov
[AuF₄]⁻ in [NEt₄][AuF₄]CD₃CNNot specified fu-berlin.denih.gov
[F₃Au(NCCH₃)]Not specifiedNot specified fu-berlin.denih.govresearchgate.net
Fluorinated Gold Nanoparticles (central F)Not specified~ -90.1 mdpi.com
Fluorinated Gold Nanoparticles (terminal F)Not specified~ -79.0 mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Gold-Fluorine Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for probing the nature of the gold-fluorine (Au-F) bond. nanografi.com These methods measure the vibrational frequencies of bonds within a molecule, which are sensitive to bond strength and geometry. Both IR and Raman spectroscopy have been used to characterize a variety of this compound compounds, from simple salts to complex adducts. fu-berlin.denih.govresearchgate.netresearchgate.net

In studies of tetrafluoroaurate(III) salts, such as Cs[AuF₄], [NMe₄][AuF₄], and [NEt₄][AuF₄], vibrational spectroscopy helps to confirm the structure of the [AuF₄]⁻ anion. fu-berlin.denih.govresearchgate.net For instance, the IR spectra of crystalline Cat[AuF₄] (where Cat⁺ = Cs⁺, Me₄N⁺, Et₄N⁺) show a single AuF₄⁻ band around 598 cm⁻¹, indicating that the D₄h symmetry of the anion is maintained in the crystal lattice. researchgate.net

Raman spectroscopy has been particularly useful in distinguishing between different this compound species. Gold pentafluoride (AuF₅), for example, is a fluorine-bridged polymer, and its Raman spectrum shows characteristic bands corresponding to both terminal and bridging fluorine atoms. rsc.org The symmetrical Au-F stretch in AuF₅ is observed at 598 cm⁻¹, while an antisymmetrical stretching mode appears at 654 cm⁻¹ and a bending mode at 219 cm⁻¹. A broad band between 370 and 450 cm⁻¹ is attributed to the fluorine bridges. rsc.org

Interactive Data Table: Vibrational Frequencies for Selected this compound Compounds

CompoundTechniqueVibrational ModeFrequency (cm⁻¹)Reference
Cs[AuF₄]IRAu-F Stretch585 researchgate.net
Cat[AuF₄] (crystalline)IRAuF₄⁻ band598 researchgate.net
AuF₅RamanSymmetrical Au-F Stretch598 ± 2 rsc.org
AuF₅RamanAntisymmetrical Au-F Stretch654 rsc.org
AuF₅RamanBending Mode219 rsc.org
AuF₅RamanFluorine Bridges370-450 (broad) rsc.org

Mössbauer Spectroscopy for Gold Oxidation State Determination in Fluorides

¹⁹⁷Au Mössbauer spectroscopy is a highly effective technique for determining the oxidation state of gold in its compounds. This method is sensitive to the electron density at the gold nucleus, which varies with the oxidation state and the chemical environment. escholarship.org

This technique was instrumental in confirming the +5 oxidation state of gold in complex fluorides of the form A⁺[AuF₆]⁻, where A⁺ can be cations like Xe₂F₁₁⁺, XeF₅⁺, and Cs⁺. researchgate.netaip.org The isomer shifts and electric quadrupole interactions observed in the Mössbauer spectra of these compounds were consistent with the assigned Au(V) oxidation state and the octahedral geometry of the [AuF₆]⁻ anion. escholarship.orgaip.org The isomer shift, in particular, shows a marked dependence on the nature of the ligands and the oxidation state of gold. escholarship.org

Mass Spectrometry in this compound Characterization

Mass spectrometry is a crucial tool for identifying this compound species in the gas phase and for determining their molecular weight and fragmentation patterns. It has been used to characterize the vapors produced during the thermal decomposition of this compound complexes. rsc.org

For example, mass spectrometric analysis of the vapor phase pyrolysis products of [O₂]⁺[AuF₆]⁻ showed the appearance of various this compound ions, including dimeric and trimeric species, which is characteristic of transition-metal pentafluorides. rsc.org This technique, in conjunction with others, helped to distinguish between species like AuF₅, [O₂][AuF₆], and AuF₃. rsc.org The characterization of newly synthesized tetrafluoroaurate(III) salts also involved the use of mass spectrometry to confirm the composition of the compounds. fu-berlin.denih.gov

Matrix Isolation Spectroscopy for Transient this compound Species

Matrix isolation spectroscopy is a powerful technique for studying highly reactive and transient species, such as unstable gold fluorides. fu-berlin.deruhr-uni-bochum.de In this method, the species of interest are trapped in a rigid, inert matrix (typically a noble gas like neon or argon) at very low temperatures. This isolation prevents the reactive species from decomposing or reacting with each other, allowing for their spectroscopic characterization. fu-berlin.deruhr-uni-bochum.de

This technique has enabled the identification and characterization of several novel this compound species that are not stable under normal conditions. nih.govfu-berlin.de Through matrix-isolation experiments combined with quantum-chemical calculations, researchers have successfully characterized the first open-shell binary this compound, AuF₂, as well as complexes like NeAuF and ArAuF. nih.govfu-berlin.deresearchgate.net Furthermore, monomeric AuF₃, its dimer Au₂F₆, and monomeric AuF₅ have been produced and identified in cryogenic neon and argon matrices. nih.govfu-berlin.deresearchgate.net

X-ray Diffraction Studies of Crystalline this compound Compounds

X-ray diffraction has been used to structurally characterize a range of crystalline this compound compounds, including salts containing the [AuF₄]⁻ anion. fu-berlin.denih.govfu-berlin.de For instance, the crystal structures of [NMe₄][AuF₄] and [NEt₄][AuF₄] have been determined, revealing the square-planar geometry of the [AuF₄]⁻ anion. fu-berlin.denih.gov In these salts, the Au-F bond lengths are typically in the range of 1.899–1.901 Å. researchgate.net

The crystal structure of a double salt, [ClOF₂]₂[AuF₄][SbF₆], has also been elucidated using single-crystal X-ray diffraction. researchgate.net Furthermore, X-ray diffraction studies have been crucial in understanding the structures of complex gold(V) fluorides, such as [XeF₅][AuF₆]. researchgate.net

Interactive Data Table: Selected Crystallographic Data for this compound Compounds

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
[NMe₄][AuF₄]Not specifiedNot specifiedAu-F: ~1.899-1.901 fu-berlin.denih.govresearchgate.net
[NEt₄][AuF₄]Not specifiedNot specifiedAu-F: ~1.899-1.901 fu-berlin.denih.govresearchgate.net
Hg₂.₈₆AsF₆TetragonalI4₁/amdHg-Hg: 2.64(1) cdnsciencepub.com
[ClOF₂]₂[AuF₄][SbF₆]MonoclinicNot specifiedNot specified researchgate.net

Advanced Analytical Approaches for Bond Characterization in Gold Fluorides

The inherent reactivity and instability of many this compound compounds necessitate the use of sophisticated analytical and computational methodologies to elucidate their bonding and structural characteristics. The characterization of the gold-fluorine (Au-F) bond, in particular, requires a combination of gas-phase experimental techniques, spectroscopy in inert matrices, and high-level quantum chemical calculations. These advanced approaches provide fundamental insights into the electronic structure, geometry, and energetic properties of these unique chemical entities.

A cornerstone in the study of gold fluorides is the synergy between experimental observation and theoretical computation. nih.govfu-berlin.de Quantum chemical calculations are indispensable for predicting molecular structures, vibrational frequencies, and thermochemical stabilities, which in turn guide the identification and characterization of species in experimental settings. researchgate.net For a heavy element like gold, the inclusion of relativistic effects in these calculations is crucial for accurate predictions. researchgate.nethpstar.ac.cn

Computational and Spectroscopic Characterization

High-level quantum chemical methods, such as Density Functional Theory (DFT), Coupled Cluster (CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF), have been extensively applied to model this compound species. nih.govacs.org These calculations have been pivotal in understanding the geometries of molecules like gold trifluoride (AuF₃) and its dimer (Au₂F₆). Gas-phase electron diffraction experiments, supported by computations, revealed that monomeric AuF₃ possesses a T-shaped geometry (C₂ᵥ symmetry) due to a first-order Jahn-Teller effect, rather than a trigonal planar (D₃ₕ) structure. acs.org The dimer, Au₂F₆, was found to have a planar, halogen-bridged geometry (D₂ₕ symmetry). acs.org

Matrix-isolation spectroscopy is a powerful experimental technique used to study highly reactive or unstable species. nih.govfu-berlin.de By trapping this compound molecules in cryogenic inert gas matrices (like neon or argon), their spectroscopic properties can be measured. This method, combined with quantum-chemical calculations, has led to the characterization of novel compounds such as the open-shell binary this compound, AuF₂, and noble gas complexes like NeAuF and ArAuF. nih.govfu-berlin.defu-berlin.de Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify and confirm the purity of synthesized gold fluorides like AuF₃ and to distinguish between different species in a mixture. researchgate.netnih.gov For diamagnetic complexes that are stable in solution, such as salts containing the tetrafluoroaurate([AuF₄]⁻) anion, Nuclear Magnetic Resonance (NMR) spectroscopy is also a key characterization tool. nih.govfu-berlin.defu-berlin.de

The table below summarizes key computational and experimental data for several this compound species, illustrating the close agreement between theoretical predictions and experimental findings.

CompoundMethodParameterValueReference
AuFNeutralization-Reionization Mass SpectrometryBond Dissociation Energy (BDE)68–85 kcal mol⁻¹ researchgate.net
AuF₃ (monomer)Gas-Phase Electron Diffraction / Quantum Chemistry (QC)SymmetryC₂ᵥ (T-shaped) acs.org
AuF₃ (monomer)Gas-Phase Electron Diffraction / QCBond Length (Au-F, short)1.889(12) Å acs.org
AuF₃ (monomer)Gas-Phase Electron Diffraction / QCBond Length (Au-F, long)1.947(7) Å acs.org
Au₂F₆ (dimer)Gas-Phase Electron Diffraction / QCSymmetryD₂ₕ (planar, bridged) acs.org
[AuF₄]⁻Single Crystal X-ray DiffractionBond Length (Au-F)1.899–1.901 Å researchgate.net
AuF₂Matrix-Isolation IR / DFTν(Au-F) asymmetric stretch716.4 cm⁻¹ (in Ne matrix) nih.gov
NeAuFMatrix-Isolation IR / DFTν(Au-F) stretch697.1 cm⁻¹ (in Ne matrix) nih.gov

Mass Spectrometry and Diffraction Studies

Mass spectrometry techniques have provided crucial evidence for the existence of transient this compound species. Neutralization-reionization mass spectrometry was instrumental in confirming the existence of the neutral AuF molecule in the gas phase and establishing bounds for its bond dissociation energy. researchgate.net Furthermore, tandem mass spectrometry (MS²) experiments have been used to detect and characterize gas-phase anionic complexes, such as the mixed gold(I) fluorohalides ([F−Au−X]⁻, where X = Cl, Br, I). unizar.es

For stable, crystalline this compound complexes, single-crystal X-ray diffraction is the definitive method for structural elucidation. nih.govfu-berlin.de This technique has been used to determine the precise bond lengths and angles in salts containing the square-planar [AuF₄]⁻ anion. nih.govresearchgate.net

Advanced Spectroscopies

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide detailed information about the local coordination environment, oxidation state, and electronic structure of the absorbing atom. arxiv.orgacs.org Theoretical studies of the fluorine K-edge XAS for a range of metal fluorides have shown that this technique is highly sensitive to the electronic structure and can be used to interpret changes in interfacial chemistry. arxiv.org While its application has been more extensively documented for other metal fluorides, XAS represents a powerful, yet underexplored, tool for probing the nuanced bonding in this compound systems, particularly for in-situ studies of reactions at surfaces and interfaces. arxiv.org

The table below presents a summary of the advanced analytical techniques and their specific applications in the characterization of this compound bonds.

TechniqueInformation ObtainedApplicable this compound SpeciesReference
Quantum Chemical Calculations (DFT, CCSD(T), etc.)Molecular geometry, bond energies, vibrational frequencies, electronic structureAuF, AuF₂, AuF₃, AuF₅, Au₂F₆, [AuF₄]⁻, Noble Gas Complexes nih.govhpstar.ac.cnacs.org
Matrix-Isolation IR SpectroscopyVibrational frequencies of unstable/reactive speciesAuF₂, AuF₃, AuF₅, NeAuF, ArAuF nih.govfu-berlin.defu-berlin.de
Gas-Phase Electron DiffractionPrecise molecular geometry in the gas phaseAuF₃, Au₂F₆ acs.org
Neutralization-Reionization Mass SpectrometryExistence of neutral gas-phase species, bond dissociation energyAuF researchgate.net
Single Crystal X-ray DiffractionSolid-state structure, precise bond lengths and anglesCrystalline salts, e.g., Cs[AuF₄], [NEt₄][AuF₄] nih.govfu-berlin.defu-berlin.de
NMR SpectroscopyStructure and environment in solutionDiamagnetic complexes, e.g., [AuF₄]⁻ salts nih.govresearchgate.net
X-ray Absorption Spectroscopy (XAS)Local coordination, oxidation state, electronic structurePotentially all, especially for surfaces and interfaces (theoretical basis) arxiv.org

Reactivity Profiles and Mechanistic Pathways of Gold Fluorides

Ligand Exchange Mechanisms in Gold Fluoride (B91410) Complexes

Ligand exchange is a fundamental process in the reactivity of gold fluoride complexes, often serving as a gateway to further transformations. Cationic, bidentate (P^N)gold(III) fluoride complexes have demonstrated facile exchange of the fluoro ligand with both cyano and acetylene (B1199291) nucleophiles. uzh.chuzh.ch This reactivity is attributed to the significant ionic character of the Au-F bond, which is influenced by the geometry distortion induced by the chelating ligand. uzh.ch

The exchange process can be highly dependent on the nature of the ancillary and anionic ligands. rsc.org For instance, studies on (P^N)arylgold(III) fluoride complexes revealed that the fluoride ligand, situated in a trans-P-Au-F arrangement, is readily substituted. uzh.ch This lability has been exploited to synthesize (P^N)arylgold(III)C(sp) complexes, which serve as platforms for studying subsequent reductive elimination reactions. uzh.chuzh.ch Similarly, the fluoride ligands in complexes like [AuF3(SIMes)] can be stereospecifically substituted by other halides or cyanide ligands. sci-hub.se

In some systems, ligand exchange is a prerequisite for catalytic activity. Mechanistic studies in oxidative cross-coupling reactions suggest that an initial ligand exchange between a gold(I) pre-catalyst and a hypervalent iodine oxidant is necessary to generate the appropriate gold(I) species that can activate an alkyne. rsc.org This process is sensitive to the electronic and steric properties of the ancillary ligand on the gold center. sci-hub.sersc.org

The efficiency of ligand exchange can also be influenced by external reagents. For example, the fluoride-induced aggregation of gold nanoparticles has been used as a method to assess the completeness of ligand exchange processes from citrate-capped nanoparticles to other functional ligands. nih.gov

Reductive Elimination Processes Involving Gold-Fluorine Bonds

Reductive elimination from gold(III) fluoride complexes is a critical step for the formation of new chemical bonds, particularly carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. nih.govrsc.org The formation of C(sp³)–F bonds via reductive elimination from discrete organometallic gold(III) intermediates is a challenging yet highly sought-after transformation. nih.gov

Studies on cis-F₂Au(R)(IPr) complexes (where IPr is an N-heterocyclic carbene) have provided rare examples of C(sp³)–F reductive elimination. nih.govrsc.org The mechanism is proposed to proceed through transient cationic intermediates, specifically [(IPr)Au(F)(R)]⁺, which exhibit significant ionization of the Au-alkyl bond. nih.govrsc.org For alkyl groups (R) bearing β-hydrogens, β-hydride elimination can be a competitive decomposition pathway. nih.gov In the absence of β-hydrogens, especially with strained cyclic alkyl groups, carbocation-like rearrangements can occur before the C(sp³)–F bond-forming step. nih.govrsc.org

The nature of the halide ligand dramatically influences the selectivity of reductive elimination. In the series (Ph₃P)Au(aryl)(CF₃)(X) (where X = F, Cl, Br, I), the selectivity for Caryl–CF₃ bond formation increases in the order I < Br < Cl < F. sci-hub.senih.govescholarship.org When X = F, Caryl–CF₃ reductive elimination is the exclusive pathway, whereas for X = I, only Caryl–I bond formation is observed. sci-hub.senih.govescholarship.org This trend is attributed to the increasing strength of the Au(III)-X bond, which disfavors C-X elimination for the lighter halides. escholarship.org

The following table summarizes the selectivity of reductive elimination from (Ph₃P)Au(4-Me-C₆H₄)(CF₃)(X) complexes upon thermolysis.

Halide (X)Caryl–X ProductCaryl–CF₃ ProductSelectivity Ratio (Caryl–X : Caryl–CF₃)
I4-Me-C₆H₄–INot ObservedExclusive C–I formation
Br4-Me-C₆H₄–Br4-Me-C₆H₄–CF₃1.5 : 1
Cl4-Me-C₆H₄–Cl4-Me-C₆H₄–CF₃1 : 4.5
FNot Observed4-Me-C₆H₄–CF₃Exclusive C–CF₃ formation
Data compiled from references nih.govescholarship.org.

Mechanistic studies, including kinetic analysis and computational modeling, suggest that these reductive elimination reactions can proceed through different pathways, including the formation of tricoordinate intermediates via ligand dissociation or through an Sₙ2-type nucleophilic attack on the gold-bound carbon. nih.gov

Oxidative Addition Reactions and this compound Intermediates in Catalytic Cycles

Gold(I)/gold(III) redox cycles are central to a growing number of cross-coupling reactions. nih.gov Unlike palladium catalysis, gold(I) complexes are generally unreactive toward traditional C-X oxidative addition and often require a strong external oxidant to access the reactive gold(III) state. nih.govnih.gov Electrophilic fluorinating reagents, such as Selectfluor, have been widely used for this purpose, leading to the proposal that gold(III) fluoride species are key intermediates in these catalytic cycles. nih.govchimia.chbeilstein-journals.org

The oxidation of Au(I) to Au(III) can be achieved using various reagents. For example, Xenon difluoride (XeF₂) has been used to oxidize (NHC)AuMe and (IPr)AuR complexes to their corresponding cis-dihalo gold(III) species, cis-(NHC)AuMeF₂ and cis-F₂Au(R)(IPr), respectively. nih.govnih.gov These reactions provide direct access to isolable or observable gold(III) fluoride intermediates. nih.gov

In some catalytic systems, the oxidative addition step is facilitated by the formation of bimetallic complexes. rsc.orgnih.gov Theoretical and experimental studies suggest that dinuclear Au(I) complexes can undergo a two-electron, two-center oxidation to form Au(II)-Au(II) intermediates. rsc.org These intermediates are sufficiently electrophilic to activate substrates like alkenes, leading to nucleophilic attack and the formation of an organo-gold(III) species, which then proceeds to reductive elimination. rsc.org

A novel approach to generate stable Au(III) catalysts involves the oxidative addition of a strained C-C bond to a Au(I) center. nih.gov The reaction of an electrophilic species like IPrAu(I)SbF₆ with biphenylene (B1199973) results in the cleavage of the strained central C-C bond and the formation of a stable, cyclometalated Au(III) complex. nih.gov This method circumvents the need for harsh halogen-based oxidants. nih.gov

The following table outlines different methods for generating gold(III) fluoride intermediates via oxidation.

Au(I) PrecursorOxidantAu(III) Intermediate TypeReference(s)
(NHC)AuMeXeF₂cis-(NHC)AuMeF₂ nih.gov
(IPr)AuRXeF₂cis-F₂Au(R)(IPr) nih.gov
PPh₃AuClSelectfluor[Au(III) species A] beilstein-journals.org
IPrAuCl / AgSbF₆Biphenylene[IPrAu(III)(biphenyl)(H₂O)]SbF₆ nih.gov
Dinuclear Au(I)Selectfluor™, PhI(OAc)₂Dinuclear Au(II)-Au(II) rsc.org

Reactivity with Electrophilic and Nucleophilic Reagents

Gold(III) fluoride complexes exhibit distinct reactivity towards both electrophiles and nucleophiles, which is often exploited in catalytic cross-coupling reactions. nih.gov The presence of fluoride ligands can enhance the reactivity of alkylgold(III) intermediates towards cross-coupling partners. nih.gov

A significant finding is the reactivity of alkylgold(III) fluoride complexes with weak nucleophiles like arylboronic acids. nih.gov The monomeric complex cis-(IPr)AuMeF₂ (where IPr is a modified NHC ligand) reacts with various ArB(OH)₂ reagents to form the corresponding Ar-CH₃ cross-coupling products. nih.gov This provided the first experimental evidence for a long-hypothesized elementary step in gold-catalyzed cross-coupling reactions. nih.gov It is proposed that C-C coupling occurs via direct attack of the nucleophile on the alkyl group. sci-hub.senih.gov

The reactivity with nucleophiles is highly dependent on the halide. While the gold(III) fluoride complex readily engages in C-C coupling with arylboronic acids, the corresponding chloride, bromide, and iodide analogues are unreactive under similar conditions. nih.gov

The fluoride ligand itself can be nucleophilic. sci-hub.se DFT calculations on a gold(I) fluoride complex stabilized by an NHC ligand indicated a significant negative charge on the fluorine atom, a result of dπ-pπ repulsion between the gold center and the fluoride. sci-hub.se This nucleophilicity was demonstrated by its reaction with alkynes, which resulted in the insertion of the alkyne into the Au-F bond to form a β-(fluorovinyl)gold(I) species. sci-hub.se

Conversely, this compound complexes can be generated through reactions with electrophilic fluorinating reagents like Selectfluor and XeF₂. nih.govnih.govbeilstein-journals.org These reagents oxidize Au(I) precursors to Au(III) fluoride intermediates, which are then poised for further reaction in catalytic cycles. rsc.orgnih.gov

Influence of Ancillary Ligands on this compound Reactivity

Ancillary ligands play a paramount role in the chemistry of gold fluorides, influencing their stability, structure, and reactivity. sci-hub.senih.gov Strong donor ligands, such as N-heterocyclic carbenes (NHCs) and robust phosphines, are crucial for stabilizing otherwise highly reactive or elusive this compound species. sci-hub.seresearchgate.net

NHC ligands have been particularly effective in stabilizing both Au(I) and Au(III) fluoride complexes. sci-hub.se The first isolated gold(I) fluoride complex, (SIPr)AuF, was stabilized by a bulky NHC ligand. sci-hub.se In Au(III) chemistry, NHC ligands like IPr enable the isolation of alkylgold(III) difluoride complexes, such as cis-F₂Au(R)(IPr), which are competent for C(sp³)–F reductive elimination. nih.govrsc.org The steric and electronic properties of the NHC can be tuned to favor monomeric or dimeric structures in solution; for example, a slight modification of the IPr ligand can shift the equilibrium from a dimeric, fluoride-bridged species to a more reactive monomeric difluoride complex. nih.gov

Phosphine (B1218219) ligands also significantly impact reactivity. In the study of (R₃P)Au(aryl)(CF₃)(X) complexes, the choice of phosphine (e.g., PPh₃ vs. PCy₃) and the halide (X) collectively dictate the kinetic selectivity between Caryl–X and Caryl–CF₃ reductive elimination. nih.govescholarship.org However, phosphine-supported Au(III) complexes can also undergo decomposition via C(aryl)-P reductive elimination, a pathway that must be considered in catalyst design. nih.gov

Chelating bidentate ligands, such as (P^N) ligands, have been used to create new families of cationic gold(III) fluoride complexes. uzh.chuzh.ch These ligands enforce a specific geometry, such as an unprecedented trans-P-Au-F arrangement, which in turn influences the lability and reactivity of the fluoride ligand, making it susceptible to exchange with nucleophiles. uzh.ch The use of bidentate phosphine ligands like dppm in dinuclear gold complexes has been shown to lower the kinetic barriers for bimetallic oxidative addition, a key step in certain catalytic cycles. rsc.org

The influence of the ancillary ligand is critical for enabling reactivity, as demonstrated by the failure to generate stable fluoride complexes with certain ligands. For instance, the attempted fluorination of Ph₃PAuMe with XeF₂ led to decomposition products rather than a stable Au(III) fluoride species, highlighting the stabilizing role of NHCs in similar systems. nih.gov

Decomposition Pathways of this compound Compounds

Despite the stabilizing influence of certain ligands, this compound compounds can undergo various decomposition pathways. The thermal stability of organogold(III) fluoride complexes is often limited, and their decomposition can proceed through several mechanisms depending on the structure of the complex.

For alkylgold(III) fluoride complexes of the type cis-F₂Au(R)(IPr), a major decomposition pathway when β-hydrogens are present is β-hydride elimination. nih.gov This process competes with the desired C(sp³)-F reductive elimination and leads to the formation of an alkene and the gold(I) fluoride complex, (IPr)AuF. nih.gov

In the absence of coupling partners, these intermediates decompose to mixtures of products. The table below shows the product distribution from the decomposition of Au(III) intermediates formed by the oxidation of (IPr)AuR with XeF₂.

Alkyl Group (R)C–F Elimination Productβ-H(D) Elimination ProductRatio (C–F : β-H(D))
CH₂CH₂tBuF–CH₂CH₂tBuCH₂=CHtBu1 : 1.7
CH₂CD₂tBuF–CH₂CD₂tBuCD₂=CHtBu1 : 1.5
Data compiled from reference nih.gov.

For perfluorinated gold complexes, such as derivatives of (CF₃)₃Au, decomposition pathways are distinct. Theoretical studies on the anionic derivative [(CF₃)₃AuF]⁻ suggest that in the gas phase, the primary unimolecular decomposition involves CF₂ extrusion. csic.es For other related anionic complexes, CF₃–CF₃ elimination is the favored pathway in the gas phase. csic.es In the condensed phase, however, intermolecular pathways with lower energy barriers, such as the transfer of CF₃ groups between gold centers, become dominant. csic.es

The inherent instability of simple gold fluorides like AuF₃ and AuF₅ makes them extremely reactive and difficult to handle. sci-hub.seresearchgate.net Their decomposition often leads to the formation of elemental gold. sci-hub.se The stabilization of the this compound moiety within a coordination complex using robust ancillary ligands is therefore essential to control its reactivity and prevent premature decomposition. sci-hub.se

Catalytic and Transformative Applications in Chemical Synthesis

Gold-Catalyzed C-F Bond Formation Reactions

The direct and selective introduction of fluorine into organic molecules is a cornerstone of medicinal chemistry and materials science. Gold fluoride (B91410) complexes have emerged as pivotal intermediates and catalysts in the formation of carbon-fluorine (C-F) bonds, particularly in the hydrofluorination of unsaturated carbon-carbon bonds.

Pioneering work in this area demonstrated the reversible addition of a gold(I) fluoride complex across an alkyne. Specifically, the reaction of (SIPr)AuF (where SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) with 3-hexyne (B1328910) was found to be a key step in the gold-catalyzed hydrofluorination of alkynes using a mild and accessible hydrofluoric acid (HF) source like triethylamine (B128534) trihydrogen fluoride (Et3N·3HF). This process involves the trans-addition of gold(I) and fluoride across the alkyne, forming a β-(fluorovinyl)gold complex. Subsequent protodeauration furnishes the corresponding fluoroalkene.

The scope of this transformation has been extended to various internal alkynes, including those with electron-deficient properties. Gold(I)-catalyzed hydrofluorination of electron-deficient alkynes provides stereoselective access to β-fluoro Michael acceptors, which are valuable synthetic intermediates. For instance, a RuPhos-ligated gold(I) complex has been successfully employed to synthesize a range of (Z)-β-alkyl and β-aryl-β-fluoro α,β-unsaturated esters, ketones, amides, and nitriles.

Recent advancements have also enabled the use of aqueous HF as the fluoride source in the gold-catalyzed hydrofluorination of internal alkynes, offering a more economical and practical approach. This method has proven effective for both symmetrical and unsymmetrical internal alkynes, affording monofluoroalkenes in good yields.

Beyond hydrofluorination, gold catalysis in the presence of electrophilic fluorinating reagents like Selectfluor® has been utilized to construct fluorinated heterocycles. In these reactions, a gold(I) catalyst can promote the hydroamination of an aminoalkyne to form a cyclic enamine intermediate. This enamine can then be trapped by the electrophilic fluorine source to yield the fluorinated heterocycle. Mechanistic studies suggest a dual role for the fluorinating reagent, potentially oxidizing Au(I) to an active Au(III) species and acting as the fluorine source for the C-F bond-forming step. beilstein-journals.org

Table 1: Gold-Catalyzed Hydrofluorination of Alkynes

Alkyne Substrate Gold Catalyst Fluoride Source Solvent Product Yield (%) Reference
3-Hexyne (SIPr)AuF Et3N·3HF CH2Cl2 (Z)-3-Fluoro-3-hexene >95 (NMR) um.es
1-Phenyl-1-propyne [(SIPr)Au]BF4 Et3N·3HF CH2Cl2 (Z)-1-Fluoro-1-phenyl-1-propene 92 um.es
Dec-2-ynal (RuPhos)AuCl/AgSbF6 Et3N·3HF CH2Cl2 (Z)-2-Fluoro-dec-2-enal 51 (70:30 Z:E) researchgate.net
Diphenylacetylene Ph3PAuCl/AgOTf aq. HF Dioxane (Z)-1-Fluoro-1,2-diphenylethene 87 nih.gov

Gold-Catalyzed Carbon-Carbon (C-C) Coupling Reactions Facilitated by Gold Fluoride Intermediates

This compound intermediates, particularly organogold(III) fluorides, are central to a growing number of gold-catalyzed carbon-carbon bond-forming reactions. These species are often generated in situ through the oxidation of a gold(I) precursor with an electrophilic fluorinating reagent, which acts as a sacrificial oxidant to drive the Au(I)/Au(III) redox cycle. researchgate.netresearchgate.net

A significant application lies in the oxidative coupling of organometallic reagents, such as arylboronic acids and arylsilanes, with various partners. It has been proposed that alkylgold(III) fluoride species are the key intermediates in these cross-coupling reactions. nih.gov For example, the oxidation of (NHC)AuMe complexes with XeF2 generates cis-(NHC)AuMeF2 products. These complexes have been shown to react with arylboronic acids to form the corresponding C(sp3)-C(sp2) coupled products, providing the first experimental evidence for this fundamental step in gold-catalyzed cross-coupling. nih.gov The reactivity of these gold(III) fluorides is notable, as the analogous chloride and bromide complexes are often unreactive under similar conditions. nih.gov

The use of aryltrimethylsilanes as coupling partners in oxidative gold-catalyzed reactions further underscores the unique role of this compound intermediates. nih.gov In these transformations, a cationic gold(III) fluoride is proposed to promote the nucleophilic attack of an alcohol or amine on an alkene, followed by a bimolecular reductive transfer from a pentavalent silicon species. nih.gov A key advantage of using arylsilanes is the significant reduction in homocoupling byproducts, a common issue when using more reactive organometallic reagents. nih.gov Furthermore, the general reluctance of aryltrimethylsilanes to transmetalate with gold supports a mechanism that does not involve a traditional reductive elimination from a diarylgold(III) intermediate, but rather a direct attack on the gold-bound substrate. nih.gov

Gold(III) fluoride complexes supported by bidentate (P^N) ligands have also been synthesized and shown to be effective precursors for C(sp2)-C(sp) bond formation. uzh.ch These complexes undergo facile fluoride exchange with terminal alkynes to generate (P^N)arylgold(III)C(sp) species, which can then undergo reductive elimination to form the desired coupled product. uzh.ch

Table 2: C-C Coupling via this compound Intermediates

Coupling Partner 1 Coupling Partner 2 Gold Precursor / Oxidant Product Yield (%) Reference
Phenylboronic acid (IPr)AuMeF2 N/A (stoichiometric) Toluene 45 nih.gov
4-Methoxyphenylboronic acid (IPr)AuMeF2 N/A (stoichiometric) 4-Methylanisole 40 nih.gov
Phenyltrimethylsilane 1-Octene & Methanol (Ph3P)AuCl / Selectfluor® 1-Methoxy-1-phenyloctane 85 nih.gov
1-Ethynyl-4-fluorobenzene (MeDalPhos)Au(2,6-F2-C6H3)F N/A (stoichiometric) 1,3-Difluoro-2-((4-fluorophenyl)ethynyl)benzene 53 uzh.ch

Mechanistic Understanding of this compound's Role in Homogeneous Catalysis

The involvement of this compound species has profound implications for the mechanisms of gold-catalyzed reactions, particularly those involving a Au(I)/Au(III) redox couple. The generation of a reactive gold(III) intermediate is often the key step, and electrophilic fluorinating reagents like Selectfluor® are frequently employed as external oxidants to facilitate the oxidation of Au(I) to Au(III). researchgate.netresearchgate.net This strategy has been instrumental in expanding the scope of gold catalysis beyond its traditional role as a soft π-acid.

Once formed, the organogold(III) fluoride intermediate exhibits unique reactivity. In the context of C-C coupling with arylboronic acids, computational studies initially proposed a concerted bimolecular elimination pathway where C-C and B-F bonds form simultaneously, rather than a traditional sequence of transmetalation followed by reductive elimination. nih.gov This mechanism involves the direct attack of the arylboronic acid on the C(sp3) center of the alkylgold(III) fluoride complex. nih.gov Experimental observations, such as the relative insensitivity of the reaction rate to the electronic properties of the arylboronic acid and the lack of reactivity with sterically hindered alkylgold(III) fluorides, are consistent with this proposed concerted pathway. nih.gov

In a different mechanistic paradigm, a "fluoride-rebound" mechanism has been discovered for the C(sp3)-CF3 bond formation from Au(III) complexes. nih.gov This process, catalyzed by a borane, involves the abstraction of a fluoride ligand from a bis(trifluoromethyl)Au(III) complex. This is followed by migratory insertion of an alkene into a Au-CF3 bond and subsequent C-F reductive elimination to forge the C(sp3)-CF3 bond. nih.gov This pathway highlights the versatility of the Au-F bond, which can be cleaved and reformed during the catalytic cycle.

The nature of the ligands supporting the gold center also plays a crucial role. For instance, the use of bidentate (P^N) ligands has been shown to accelerate C(sp2)-C(sp) reductive elimination from gold(III) centers compared to analogous monodentate phosphine (B1218219) systems, demonstrating that ligand design is a powerful tool for tuning the reactivity of this compound intermediates. uzh.ch

Reactivity Platforms for Reductive Elimination Studies in Catalysis

This compound complexes have proven to be invaluable platforms for fundamental studies of reductive elimination, a key bond-forming step in many catalytic cycles. The synthesis and isolation of well-defined organogold(III) fluoride complexes have allowed for detailed investigations into the factors that control the rate and mechanism of C-X bond formation (where X can be carbon, nitrogen, oxygen, or a halogen).

Studies on a series of [Au(CF3)(Me)(X)(PR3)] complexes (where X is a variable ligand, including fluoride) have provided significant insights into the mechanisms of C(sp3)-X reductive elimination. nih.govacs.org Heating these complexes leads to the formation of MeX and the corresponding Au(I) complex. For the fluoride complex, [Au(CF3)(Me)(F)(PPh3)], thermal decomposition yields methyl fluoride (MeF) and [Au(CF3)(PPh3)]. nih.gov

Mechanistic investigations of these systems have revealed that reductive elimination from square-planar Au(III) complexes can proceed through different pathways depending on the nature of the ancillary ligands. Two primary pathways are often considered: an inner-sphere, concerted elimination from the four-coordinate complex, or a pathway involving prior ligand dissociation to form a three-coordinate intermediate from which reductive elimination occurs. um.esnih.gov

More recent studies have also brought to light an S_N2-type reductive elimination mechanism, particularly for complexes with weakly coordinating anionic ligands like triflate (OTf) or perchlorate (B79767) (ClO4). acs.org In this pathway, an external or internal nucleophile attacks the gold-bound carbon atom, leading to the formation of the new C-X bond and reduction of the gold center. While the reductive elimination of methyl fluoride from [Au(CF3)(Me)(F)(PPh3)] is proposed to proceed from a three-coordinate intermediate after phosphine dissociation, the discovery of the S_N2 pathway for other Au(III) alkyl complexes highlights the diversity of mechanisms available for this fundamental transformation. nih.govacs.org

The use of bidentate (P^N) ligands has provided a platform to study C(sp2)-C(sp) reductive elimination. The higher rates observed with these systems compared to their monodentate counterparts suggest that the chelate effect can significantly influence the geometry and electronic properties of the gold(III) center, thereby facilitating the bond-forming step. uzh.ch These studies not only enhance our understanding of fundamental organometallic chemistry but also guide the design of more efficient gold catalysts for a variety of synthetic applications.

Table 3: Reductive Elimination from Gold(III) Complexes

Au(III) Complex Reductive Elimination Product Conditions Proposed Mechanism Reference
[Au(CF3)(Me)(F)(PPh3)] MeF Heating Dissociative (phosphine loss) nih.govresearchgate.net
[(IPr)AuMeF2] + PhB(OH)2 Toluene Room Temp Concerted Bimolecular Elimination nih.gov
(MeDalPhos)Au(2,6-F2-C6H3)(C≡C-Ph) 1,3-Difluoro-2-(phenylethynyl)benzene 50 °C Inner-sphere reductive elimination uzh.ch
[Au(CF3)(Me)(OTf)(PPh3)] MeOTf Heating S_N2-type attack by OTf- acs.org

Noble Gas Chemistry Involving Gold Fluorides

Formation and Characterization of Gold-Noble Gas Fluoride (B91410) Complexes

The first definitive evidence of a stable metal-xenon bond was realized through the synthesis of the tetraxenonogold(II) cation, [AuXe₄]²⁺. Researchers successfully synthesized this complex by reducing gold(III) fluoride (AuF₃) with elemental xenon in a superacidic medium of hydrogen fluoride and antimony pentafluoride (HF/SbF₅). blogspot.comwiley-vch.de The reaction is reversible and requires a xenon pressure of 10 bar to stabilize the resulting dark red crystals of [AuXe₄][Sb₂F₁₁]₂. blogspot.com Single-crystal X-ray diffraction confirmed the structure, revealing a square planar geometry for the [AuXe₄]²⁺ cation with Au-Xe bond lengths measured between 273 and 275 picometers (pm). blogspot.comwiley-vch.de This compound is stable at -40 °C but decomposes upon warming, losing gaseous xenon. blogspot.com

Further investigations into this system have led to the isolation and characterization of other gold-xenon species. By varying the reaction conditions, such as the acidity of the HF/SbF₅ solvent and the xenon pressure, other complexes have been formed. oregonstate.edu These include the cis- and trans-[AuXe₂]²⁺ cations. researchgate.net The cis isomer, isolated as [AuXe₂]²⁺([Sb₂F₁₁]⁻)₂, features Au-Xe distances of 265.8 pm and 267.1 pm. oregonstate.edu A binuclear gold-xenon complex, [XeAuFAuXe]³⁺, and a gold(III)-xenon complex, trans-[AuXe₂F]²⁺, have also been synthesized and structurally characterized. oregonstate.eduresearchgate.net In the gold(III) complex, the Au-Xe bond lengths are notably shorter, at 259.3 pm and 261.9 pm, reflecting the higher oxidation state of the gold center. oregonstate.edu

For the lighter noble gases, the interactions are weaker, and the resulting complexes are typically observed under cryogenic conditions using matrix-isolation spectroscopy. nih.govfu-berlin.de In this technique, gold atoms are laser-ablated and co-deposited with a noble gas containing a fluorine source (like F₂) onto a cryogenic window. This has allowed for the identification of ArAuF and NeAuF. nih.govfu-berlin.deresearchgate.net

Table 1: Selected Gold-Noble Gas Fluoride Complexes and Experimental Bond Lengths
Complex IonCounterion/MatrixGold Oxidation StateAu-Ng Bond Length (pm)Formation Method
[AuXe₄]²⁺[Sb₂F₁₁]²⁻+2273 - 275 blogspot.comReduction of AuF₃ with Xe in HF/SbF₅ blogspot.com
cis-[AuXe₂]²⁺[Sb₂F₁₁]²⁻+2265.8, 267.1 oregonstate.eduFrom [AuXe₄]²⁺ solutions after removal of excess Xe oregonstate.edu
trans-[AuXe₂F]²⁺[SbF₆]⁻[Sb₂F₁₁]⁻+3259.3, 261.9 oregonstate.eduReaction in less acidic HF/SbF₅ (5:1) oregonstate.edu
ArAuFArgon Matrix+1239.1 (calculated) aip.orgMatrix-isolation spectroscopy nih.gov
NeAuFNeon Matrix+1Not specifiedMatrix-isolation spectroscopy nih.gov

Theoretical Insights into Gold-Noble Gas Bonding in Fluoride Environments

Theoretical calculations have been indispensable in understanding the nature of the bonding between gold and noble gas atoms in fluoride environments. Relativistic effects, in particular, are crucial for the stability of these bonds, contributing to about half of the Au-Xe bonding energy. wiley-vch.de Computational studies using methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) have provided deep insights into these interactions. acs.org

For the NgAuF series (Ng = Ar, Kr, Xe), theoretical analysis reveals that the Ng-Au bond has significant covalent character. acs.org This is characterized by a pronounced accumulation of electron density in the region between the noble gas and gold nuclei. acs.org In these complexes, the noble gas atom acts as a σ-donor, transferring electron density to the gold center. blogspot.comwiley-vch.de This charge transfer results in the main part of the positive charge of the complex cation residing on the xenon atoms. blogspot.comwiley-vch.de

The presence of the fluoride ligand significantly influences the bonding. In comparing the neutral NgAuF molecules to the cationic NgAu⁺ species, studies show that the charge transfer from the noble gas to gold is much reduced in the fluoride complexes. acs.org However, the Ng-Au chemical bond is actually tighter and more covalent in the NgAuF systems near the equilibrium distance. acs.org The Au-F bond itself becomes more ionic in the presence of the noble gas ligand. acs.org

Bond dissociation energies calculated for these complexes quantify the strength of the interaction. The energy required to break the Ng-Au bond increases down the group from Argon to Xenon, highlighting the greater stability of complexes with heavier noble gases. aip.org For instance, the dissociation energy nearly doubles from ArAuF to XeAuF. acs.org Calculations predicting the outcome of substituting xenon with krypton in [AuXe₂]²⁺ gave positive reaction enthalpies, suggesting that the corresponding gold-krypton complexes are significantly less stable and their synthesis would be challenging. oregonstate.edu

Table 2: Theoretical Bond Dissociation Energies (kJ/mol) for Ng-Au Bonds
ComplexCalculated Dissociation Energy (Ng-Au)Theoretical Method
Ar-AuCl47 acs.orgMP2 acs.org
Kr-AuCl71 acs.orgMP2 acs.org
ArAuF49 aip.orgNot Specified aip.org
XeAuF94 aip.orgNot Specified aip.org

Reactivity of Noble Gas Gold Fluorides

The reactivity of noble gas gold fluoride complexes is largely defined by their thermal stability and the powerful oxidizing nature of the components. The [AuXe₄]²⁺ cation, while stable at low temperatures, undergoes decomposition when warmed above -40 °C. blogspot.com This reaction involves the loss of gaseous xenon and a color change from dark red to light orange, yielding Au(SbF₆)₂. blogspot.com This demonstrates the delicate balance of the Au-Xe bond, which relies on low temperatures and high xenon pressure for stability. blogspot.com

A significant area of reactivity involves the use of noble gas fluorides as powerful fluorinating and oxidizing agents, capable of reacting with gold to form high oxidation state gold fluorides, with noble gas this compound complexes as intermediates. Krypton difluoride (KrF₂) is a particularly potent reagent, capable of oxidizing gold metal to its highest known oxidation state, +5. wikipedia.org The reaction proceeds through the formation of the [KrF]⁺[AuF₆]⁻ salt. wikipedia.orgpsgcas.ac.in This intermediate is unstable and decomposes at 60 °C to yield gold(V) fluoride (AuF₅), krypton gas, and fluorine gas. wikipedia.org

Reaction of Gold with Krypton Difluoride: 2 Au + 7 KrF₂ → 2 [KrF]⁺[AuF₆]⁻ + 5 Kr wikipedia.org

Decomposition of the Intermediate: [KrF]⁺[AuF₆]⁻ → AuF₅ + Kr + F₂ wikipedia.org

Similarly, xenon fluorides can react with gold. For example, the reaction of AuF₃ with XeF₂ can produce [XeF]⁺[AuF₆]⁻. researchgate.net Attempts to induce reactivity through other pathways, such as the reduction of Au²⁺-Xe complexes, have thus far been unsuccessful. oregonstate.edu The reactivity of these unique compounds underscores their nature as highly energetic materials, often at the limit of thermodynamic stability. oregonstate.edu

Emerging Research Frontiers and Future Outlook

Development of Innovative Synthetic Methodologies for Elusive Gold Fluorides

The synthesis of gold fluorides is inherently challenging due to the extreme reactivity of simple gold fluorides like AuF, AuF₃, and AuF₅. researchgate.netwikipedia.org These compounds are often moisture-sensitive and require specialized handling techniques. researchgate.net Overcoming these hurdles has led to the development of innovative synthetic strategies, primarily focusing on the use of stabilizing ancillary ligands.

Key Synthetic Strategies:

Oxidative Fluorination: A common method involves the oxidation of gold(I) precursors to gold(III) fluoride (B91410) complexes. Reagents such as Xenon difluoride (XeF₂) have proven effective for this transformation, yielding cis-difluoride products from organogold(I) complexes. sci-hub.senih.gov

Metathesis Reactions: Fluoride exchange reactions, or metathesis, provide another route. For instance, dinuclear gold(II) nitrate (B79036) complexes have been shown to react readily with potassium fluoride (KF) to yield the corresponding gold(II) fluoride. acs.org Similarly, silver fluoride (AgF) has been employed to replace chloride ligands. researchgate.net

Stabilizing Ligands: The use of ancillary ligands is crucial for isolating and handling gold fluoride species. N-heterocyclic carbenes (NHCs) and various pincer-type ligands have been instrumental in stabilizing both gold(I) and gold(III) fluoride complexes. researchgate.netsci-hub.seacs.orgnih.gov These ligands modulate the electronic properties of the gold center, taming the reactivity of the Au-F bond. researchgate.net For example, the first isolable gold(I) fluoride complex was stabilized by an NHC ligand. researchgate.net

Improved "One-Pot" Syntheses: Recent research has focused on developing more convenient synthetic routes. An improved one-pot synthesis for salts of the tetrafluoroaurate(III) anion, [AuF₄]⁻, has been reported, making these important precursors more accessible for subsequent synthesis in common organic solvents. researchgate.net

The synthesis of gold(III) fluorides can be achieved by reacting gold(III) chloride with fluorinating agents like fluorine gas or bromine trifluoride (BrF₃). wikipedia.org Sonication of metallic gold in BrF₃ has also been used to generate AuF₃ adducts. researchgate.net These advancements are crucial for providing a wider range of stable, well-characterized this compound building blocks for further reactivity studies.

Precursor/ReagentProduct TypeKey Features
[AuCl(L)], AgF[AuF(L)]Ligand exchange to form Au(I) fluorides. researchgate.net
(NHC)AuR, XeF₂cis-(NHC)Au(R)F₂Oxidative addition to form Au(III) fluorides. nih.gov
[Au₂(NO₃)₂(μ-L)₂], KF[Au₂F₂(μ-L)₂]Metathesis to form dinuclear Au(II) fluorides. acs.org
AuCl₃, F₂/BrF₃AuF₃Direct fluorination to form binary gold(III) fluoride. wikipedia.org
Gold metal, BrF₃BrF₃·AuF₃Sonochemical synthesis. researchgate.net

Advanced In Situ Spectroscopic Characterization of this compound Reaction Intermediates

Understanding the mechanisms of reactions involving gold fluorides requires the ability to detect and characterize transient intermediates. The lability and high reactivity of many this compound species necessitate the use of advanced, often low-temperature, in situ spectroscopic techniques.

Spectroscopic Techniques in this compound Chemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying gold fluorides. acs.orgresearchgate.net It provides direct information about the fluorine environment and has been used to observe the equilibrium between monomeric and dimeric gold(III) fluoride species in solution. nih.gov For example, the first spectroscopic evidence for a highly elusive gold(I)-difluorocarbene intermediate was obtained through low-temperature ¹⁹F NMR analysis, observing a characteristic signal at 247 ppm. kaust.edu.sa

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the Au-F bond. researchgate.net Matrix-isolation techniques, where reactive species are trapped in an inert gas matrix at cryogenic temperatures, have allowed for the identification of binary gold fluorides like AuF₂, AuF₃, and monomeric AuF₅. fu-berlin.de In situ Raman spectroscopy has also been employed to monitor the defluorination of electrode materials in real-time. researchgate.net

Mass Spectrometry: This technique is used to confirm the composition of newly synthesized this compound salts and complexes. researchgate.net

These methods have been crucial in characterizing key intermediates. For instance, low-temperature NMR studies have identified species like [F₃Au(NCCH₃)] in solution, providing insight into the behavior of AuF₃ in coordinating solvents. researchgate.net The combination of these spectroscopic tools with computational data provides a robust framework for understanding the structure and bonding of these fleeting species.

Spectroscopic TechniqueInformation ObtainedExample Application
¹⁹F NMRDirect observation of fluorine environments, identification of intermediates.Characterization of gold(I)-difluorocarbene and monomer-dimer equilibria. nih.govkaust.edu.sa
Raman SpectroscopyAu-F stretching frequencies, structural information.Identification of AuF₅ as a fluorine-bridged polymer. researchgate.net
IR Spectroscopy (Matrix Isolation)Vibrational modes of isolated, highly reactive species.Identification of AuF₂, AuF₃, and ArAuF in cryogenic matrices. fu-berlin.de
Mass SpectrometryMolecular weight and fragmentation patterns.Structural characterization of new [AuF₄]⁻ salts. researchgate.net

Computational Design and Prediction of Novel Gold-Fluorine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this compound chemistry. researchgate.netresearchgate.net It not only complements experimental findings but also guides the search for new, yet-to-be-synthesized compounds and reaction pathways.

Applications of Computational Chemistry:

Structure and Stability Prediction: Theoretical studies have successfully predicted the existence and stability of fluorine-rich species that push the known limits of oxidation states, such as AuF₆. researchgate.net Evolutionary algorithms, like USPEX, have been used to perform systematic searches for potential crystal structures of unknown compounds, such as solid gold(I) fluoride (AuF), predicting a mixed-valence compound to be the most thermodynamically stable form. researchgate.net

Mechanistic Insights: DFT calculations provide detailed energy profiles of reaction pathways. They have been used to support the proposed role of alkylgold(III) fluoride intermediates in cross-coupling reactions and to rationalize the observed reactivity with arylboronic acids. nih.gov Calculations can elucidate the nature of bonding, such as the significant pπ/dπ interactions between fluoride and gold(I), and predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data for verification. researchgate.netacs.org

Understanding Reactivity: Computational methods help to quantify concepts like atom reactivity and bond population, explaining why certain reaction pathways are favored. acs.org For example, calculations have been used to understand the counterion effect of fluoride in boosting the catalytic activity of gold(I) complexes in reactions like the hydrosilylation of CO₂. rsc.org

These predictive capabilities allow researchers to target synthetic efforts toward the most promising and stable novel gold-fluorine systems, saving significant experimental time and resources.

Computational MethodApplicationResearch Finding
Density Functional Theory (DFT)Calculation of reaction mechanisms and energetics.Supported the competence of alkylgold(III) fluorides in C-C coupling with arylboronic acids. nih.gov
Evolutionary Algorithms (e.g., USPEX)Prediction of stable crystal structures for unknown compounds.Predicted a mixed-valence Au₃[AuF₄] structure as the most stable form of "AuF". researchgate.net
DFT with Relativistic EffectsCalculation of spectroscopic properties and bonding.Predicted AuF to be a stable gas-phase compound and calculated its spectroscopic properties. researchgate.net

Exploration of Untapped Reactivity Pathways and Catalytic Applications

The unique properties of the gold-fluorine bond are being harnessed to explore new reactivity patterns and develop novel catalytic applications, particularly in the synthesis of valuable fluorinated organic molecules. sci-hub.selouisville.eduacs.org

Frontiers in Reactivity and Catalysis:

C-F Bond Formation and Activation: Gold catalysis is a promising avenue for the construction of carbon-fluorine bonds. acs.org Gold(I) complexes can activate alkynes towards nucleophilic attack by a fluoride source, leading to the synthesis of fluoroalkenes. kcl.ac.ukacs.org Conversely, the activation of C-F bonds using this compound complexes is an emerging area of interest. rsc.org

Au(I)/Au(III) Redox Catalysis: A paradigm shift in gold catalysis was the use of electrophilic fluorinating reagents (e.g., Selectfluor) as external oxidants. acs.org This strategy enables access to the Au(I)/Au(III) redox cycle, which was previously elusive. In these cycles, a gold(I) complex is oxidized to a reactive gold(III) intermediate, which can then participate in coupling reactions. nih.govkcl.ac.uk Alkylgold(III) fluorides are now understood to be key, competent intermediates in these catalytic cross-coupling reactions. nih.gov

Hydrofluorination Reactions: Gold-catalyzed hydrofluorination of alkynes has been developed using sources like aqueous hydrofluoric acid (HF), providing an economical route to monofluoroalkenes, which are important building blocks for materials and life sciences. acs.org

Synergistic Catalysis: Recent work has shown that non-coordinated fluoride counterions can dramatically boost the catalytic activity of gold(I) complexes. rsc.org In the hydrosilylation of CO₂, the fluoride anion was found to synergistically activate the silane (B1218182) reagent, leading to a much more active gold hydride intermediate and a significant rate enhancement compared to the chloride analogue. rsc.org This highlights the subtle but powerful role that counterions can play in catalyst design.

The exploration of these pathways is not only expanding the synthetic utility of gold catalysis but also deepening the fundamental understanding of organometallic reactivity. The development of stable, yet reactive, this compound complexes is key to unlocking future applications in fields ranging from medicinal chemistry to materials science. sci-hub.sefrontiersin.org

Q & A

Q. What standardized analytical methods are recommended for quantifying fluoride in gold fluoride compounds?

The Fluoride Laboratory at the Oral Health Research Institute advocates for ion-selective electrode (ISE)-based methods, validated through inter-laboratory testing. Direct and microdiffusion techniques are prioritized for biological and environmental samples. For example, collaborative studies involving nine laboratories resolved inconsistencies in fluoride measurement by standardizing sample preparation (e.g., acid hydrolysis for bound fluoride) and calibration protocols (e.g., TISAB II buffer for ionic strength adjustment) . Researchers should validate their ISE systems using certified reference materials and report deviations exceeding ±5% from consensus values.

Q. How should this compound synthesis protocols be optimized to minimize impurities?

Use high-purity gold precursors (e.g., AuCl₃) and anhydrous hydrogen fluoride (HF) in controlled environments (argon gloveboxes). Monitor reaction stoichiometry via in-situ Raman spectroscopy to detect intermediate phases (e.g., AuF₃ vs. AuF₅). Post-synthesis, employ vacuum sublimation at 200–300°C to isolate crystalline AuF₃, with residual HF quantified via ISE . Include purity verification steps such as X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves, tight-fitting safety goggles, and local exhaust ventilation to mitigate HF exposure. Engineering controls (e.g., fume hoods with HEPA filters) are mandatory during synthesis. For spills, neutralize HF with calcium gluconate gel and dispose of waste via certified hazardous material channels. Document all incidents using a standardized contamination log, referencing OSHA guidelines for fluoride exposure limits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound reactivity across studies?

Contradictions in reactivity (e.g., AuF₃ stability in aqueous media) often stem from variations in synthesis conditions or characterization techniques. For instance, aluminum electrodes react unpredictably with brominated compounds in AuF₃-based devices, necessitating lithium fluoride interlayers to prevent degradation . To address inconsistencies:

  • Replicate experiments using identical synthetic routes (e.g., temperature ramps, precursor ratios).
  • Cross-validate results with multiple analytical tools (e.g., XRD, XPS, and solid-state NMR).
  • Publish raw datasets and calibration curves in supplementary materials for peer scrutiny .

Q. What experimental designs are optimal for studying this compound’s electronic structure?

Combine density functional theory (DFT) calculations with synchrotron-based X-ray absorption spectroscopy (XAS). For example, Au L₃-edge XAS can elucidate ligand-field splitting in AuF₃, while angle-resolved photoemission spectroscopy (ARPES) maps band dispersion. Use gold foil as an internal energy reference. Discrepancies between theoretical and experimental bandgaps (>0.5 eV) may indicate unaccounted defects or surface oxidation .

Q. How should interlaboratory studies be structured to validate this compound’s thermodynamic properties?

Distribute identical batches of AuF₃ to ≥5 labs, mandating:

  • Calorimetry under inert atmospheres (N₂ or Ar) to measure ΔHformation.
  • Differential scanning calorimetry (DSC) with a 5 K/min heating rate.
  • Statistical aggregation of data using the Grubbs test to identify outliers. Collaborative efforts led by institutions like the USP have successfully harmonized fluoride analysis methods through such protocols .

Q. What peer-review criteria ensure methodological rigor in this compound research?

Journals like the Beilstein Journal of Organic Chemistry emphasize:

  • Full disclosure of synthetic protocols (e.g., precursor suppliers, reaction times).
  • Raw spectral data (e.g., XRD patterns, NMR peaks) in supplementary files.
  • Conflict-of-interest statements regarding industrial funding. Reviewers should use standardized checklists (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study validity and reproducibility .

Methodological Resources

  • Data Reporting : Follow USP guidelines for fluoride quantification, including Standard Solution preparation (1.28 mg/mL NaBr) and chloramine-T derivatization .
  • Instrumentation : Reference electrode configurations (e.g., Ag/AgCl vs. double-junction ISE) must align with IUPAC recommendations to ensure comparability .
  • Ethical Compliance : Obtain institutional approval for hazardous material protocols and disclose all modifications to published methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.